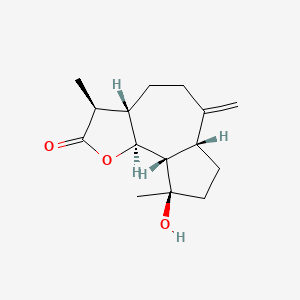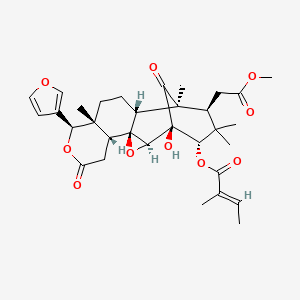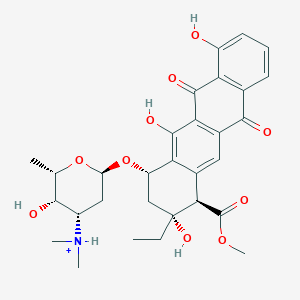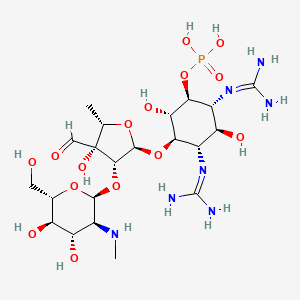
Compressanolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compressanolide is a natural product found in Magnolia compressa with data available.
Aplicaciones Científicas De Investigación
Antioxidant Activity in Seaweeds
Compressanolide, specifically derived from species like Enteromorpha compressa, has been studied for its antioxidant properties. Research demonstrates that extracts from these seaweeds exhibit high antioxidant activity, making them potential candidates for natural antioxidants in food or pharmaceutical industries (Ganesan, Kumar, & Rao, 2011).
Cancer Research
A study focusing on Ardisia species, particularly Ardisia compressa, revealed significant potential in cancer treatment. These species showed notable cytotoxicity against HepG2 liver cancer cells and topoisomerase II catalytic inhibition, suggesting their value in developing cancer therapies (Newell et al., 2010).
Industrial Applications
Research in compressible fluid dynamics, relevant to industries ranging from chemistry to aeronautics, often involves the study of substances like compressanolide. The complexity of modeling and simulating compressible flows underlines the significance of such substances in industrial applications (Cervi et al., 2019).
Geotechnical Research
In the field of geotechnical research, substances with properties like compressanolide are studied for their compressibility, strength, and soil property improvement. These studies aid in understanding soil mechanics and improving construction techniques (Mcrostie & Crawford, 2001).
Propiedades
Nombre del producto |
Compressanolide |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
(3S,3aS,6aR,9R,9aS,9bS)-9-hydroxy-3,9-dimethyl-6-methylidene-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11-9(2)14(16)18-13(11)12-10(8)6-7-15(12,3)17/h9-13,17H,1,4-7H2,2-3H3/t9-,10-,11-,12-,13-,15+/m0/s1 |
Clave InChI |
JFSCVRCZWCVAOQ-XTXFXJEVSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2CCC(=C)[C@@H]3CC[C@@]([C@@H]3[C@H]2OC1=O)(C)O |
SMILES canónico |
CC1C2CCC(=C)C3CCC(C3C2OC1=O)(C)O |
Sinónimos |
compressanolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,2S,3S,4S)-4-formyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexyl (2E)-3-(4-methoxyphenyl)acrylate](/img/structure/B1247447.png)






![(2E,4E,6R)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1247462.png)


